Pyriftalid

Description

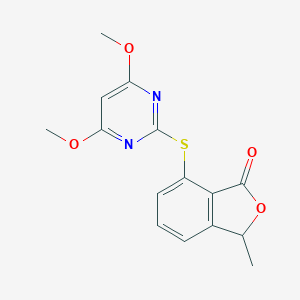

Structure

3D Structure

Properties

IUPAC Name |

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKHIAYNPVQKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057961 | |

| Record name | Pyriftalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135186-78-6 | |

| Record name | Pyriftalid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135186-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriftalid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135186786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriftalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(3H)-Isobenzofuranone, 7-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFTALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ568Y783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyriftalid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and environmental fate of the herbicide Pyriftalid. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Identifiers

This compound is a synthetic herbicide belonging to the pyrimidinyl benzoate chemical class.[1] It is a chiral molecule, and the technical grade material is used as a racemic mixture.[2]

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one | PubChem[3] |

| CAS Number | 135186-78-6 | PubChem[3] |

| Molecular Formula | C₁₅H₁₄N₂O₄S | PubChem[3] |

| Molecular Weight | 318.35 g/mol | PubChem |

| SMILES | CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1 | PubChem |

| InChI | InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3 | PubChem |

| Synonyms | CGA 279233, 7-(4,6-Dimethoxypyrimin-2-ylthio)-3-methylisobenzofuran-1(3H)-one | PubChem |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate and behavior. It is characterized by low water solubility and is semi-volatile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 159-160 °C | ChemicalBook |

| Boiling Point (Predicted) | 555.6 ± 60.0 °C | ChemicalBook |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | ChemicalBook |

| Water Solubility | Data not available | |

| pKa (Predicted) | -0.47 ± 0.50 | ChemicalBook |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (LogP) | Data not available |

Mechanism of Action

This compound is a selective, systemic herbicide that is primarily absorbed by the roots of plants. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. The inhibition of ALS disrupts protein synthesis and cell division, ultimately leading to plant death.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and indicates the point of inhibition by this compound.

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Metabolism and Environmental Fate

Plant Metabolism

The metabolism of herbicides in plants is a key factor in their selectivity. In rice, detoxification of herbicides often involves oxidative reactions (such as hydroxylation and dealkylation), hydrolysis, and subsequent conjugation with glucose or glutathione. While specific metabolic pathways for this compound in rice are not extensively detailed in the available literature, it is likely that similar detoxification mechanisms are involved, leading to its selectivity.

Environmental Degradation

The persistence of a pesticide in the environment is often described by its half-life, the time it takes for 50% of the applied amount to degrade. While specific half-life data for this compound is limited, it is reported to be non-persistent in soil systems. The degradation of pesticides in the environment can occur through microbial and photochemical processes.

-

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of pesticides. For pyrethroid-like structures, the initial step of biodegradation is often the hydrolysis of the ester bond by esterase enzymes found in various bacteria and fungi.

-

Photodegradation: Sunlight can also contribute to the degradation of pesticides on soil surfaces and in water. The rate of photodegradation is influenced by the intensity of light and the presence of photosensitizing agents.

Ecotoxicology

This compound poses a potential risk to non-target organisms. It is reported to be moderately toxic to birds, fish, and honeybees, with a more significant risk to aquatic invertebrates.

Table 3: Ecotoxicological Data for this compound

| Organism | Endpoint | Value | Source |

| Daphnia magna (Water flea) | 48h EC₅₀ | >1.8 mg/L | PubChem |

| Fish (species not specified) | 96h LC₅₀ | >1.8 mg/L | PubChem |

| Algae (species not specified) | 72h EC₅₀ | >1.8 mg/L | PubChem |

GHS hazard statements indicate that this compound may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.

Experimental Protocols

Herbicide Efficacy Testing in Rice

The following is a generalized protocol for evaluating the efficacy of a herbicide like this compound in a paddy field setting.

Caption: A generalized workflow for testing the efficacy of a rice herbicide.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like this compound on the ALS enzyme in vitro.

Methodology:

-

Enzyme Extraction:

-

Homogenize young, actively growing plant tissue (from a susceptible weed species) in an extraction buffer containing cofactors (e.g., FAD, thiamine pyrophosphate) and protease inhibitors.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, substrate (pyruvate), and various concentrations of the inhibitor (this compound).

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding acid (e.g., H₂SO₄). This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.

-

-

Quantification:

-

Add creatine and α-naphthol to the reaction mixture and incubate to allow for color development (Voges-Proskauer reaction).

-

Measure the absorbance of the colored product (acetoin complex) at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Residue Analysis

Analytical methods for determining this compound residues in environmental and biological samples typically involve chromatographic techniques coupled with mass spectrometry.

General Procedure:

-

Extraction: Extraction of this compound from the sample matrix (e.g., soil, water, plant tissue) using an appropriate organic solvent.

-

Clean-up: Removal of interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE).

-

Analysis: Quantification of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS).

Conclusion

This compound is an effective herbicide for weed control in rice, acting through the specific inhibition of the ALS enzyme. Its physicochemical properties suggest low persistence in the soil. However, its potential toxicity to aquatic invertebrates necessitates careful management to minimize environmental impact. This guide provides a foundational understanding of this compound for researchers and professionals in the agrochemical and life sciences fields. Further research into its specific metabolic pathways in plants and degradation kinetics in various environmental matrices would provide a more complete picture of its behavior and impact.

References

Laboratory-Scale Synthesis of Pyriftalid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and efficient laboratory-scale synthesis pathway for Pyriftalid. The described method is based on a concise five-step process starting from 3-nitrophthalic acid, which avoids hazardous reagents and improves overall yield and purity.[1][2]

I. Overview of the Synthesis Pathway

The optimized synthesis of this compound can be achieved in five main steps, with an overall yield of approximately 68% and a final purity exceeding 99.8%.[1][2] This route features the direct introduction of a mercapto group by substituting a nitro group, which is a key improvement over previous methods that involved hazardous catalytic hydrogenation and diazotization reactions.[1]

The general workflow for the synthesis is outlined below:

Caption: General workflow for the five-step synthesis of this compound.

II. Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from 3-nitrophthalic acid.

Caption: Chemical reaction pathway for the synthesis of this compound.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

| Step | Reaction | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 1 & 2 | Formation of 3-Nitro-1(3H)-isobenzofuranone from 3-Nitrophthalic Acid | Acetic Anhydride, Reducing Agent | Toluene/H₂O (biphasic) | ~90% (for similar reductions) | Not specified in abstract |

| 3 | Nitro to Mercapto Group Conversion | Sodium Sulfide (Na₂S), Sulfur (S) | DMF | High | High |

| 4 | Condensation to form this compound | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, Triphenylphosphine | Isopropanol | 92 | 99.43 |

| 5 | Purification | - | Isopropanol | 97 | 99.88 |

| Overall | - | - | - | 68 | 99.88 |

Note: The yield for steps 1 & 2 is an estimation based on reported yields for similar reduction processes of related compounds. The primary source focuses on the novel aspects of steps 3 and 4.

IV. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 3: Synthesis of 7-Mercapto-3-methylisobenzofuran-1(3H)-one (from 3-Nitro-1(3H)-isobenzofuranone)

This step is crucial as it involves the direct substitution of the nitro group with a mercapto group.

-

Reagent Preparation: In a suitable reaction vessel, a mixture of 44 wt % sodium sulfide (Na₂S·xH₂O) and elemental sulfur is prepared in dimethylformamide (DMF).

-

Reaction Initiation: The mixture is stirred, leading to the formation of sodium polysulfide (Na₂Sₙ), indicated by a color change from colorless to brown and then to black. This premixing is important for improved reaction selectivity.

-

Addition of Starting Material: 3-Nitro-1(3H)-isobenzofuranone is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out at a controlled temperature to ensure the selective substitution of the nitro group.

-

Work-up and Isolation: Upon completion of the reaction, the product, 7-mercapto-3-methylisobenzofuran-1(3H)-one, is isolated with high purity.

Step 4: Synthesis of this compound

This is the final condensation step to yield this compound.

-

Reaction Setup: 7-Mercapto-3-methylisobenzofuran-1(3H)-one is dissolved in isopropanol.

-

Addition of Reagents: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine is added to the solution. Triphenylphosphine is also added to prevent the oxidation of the thiol to a disulfide.

-

Reaction Conditions: The reaction mixture is stirred, likely at an elevated temperature, until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).

-

Isolation of Crude Product: The crude this compound is isolated from the reaction mixture, yielding a product with approximately 92% yield and 99.43% purity. The main impurities are residual 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and triphenylphosphine sulfide.

Step 5: Purification of this compound

-

Slurrying: The crude this compound is slurried in isopropanol.

-

Filtration: The solid is collected by filtration.

-

Drying: The purified this compound is dried to yield the final product with a purity of 99.88%.

V. Alternative Synthesis of a Key Intermediate

An alternative method for the synthesis of 7-amino-3-methylisobenzofuran-1(3H)-one, a precursor to the mercapto intermediate, involves a one-step catalytic hydrogenation.

Caption: Alternative synthesis of a key this compound intermediate.

This process utilizes a biphasic solvent system of toluene and water, which allows for the separation of the product as it is formed, thus preventing over-reduction. This method, however, is part of an older synthesis route that the primary described pathway aims to improve upon by avoiding catalytic hydrogenation.

References

Pyriftalid's Herbicidal Activity Spectrum in Rice Paddies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a post-emergence herbicide belonging to the pyrimidinyl benzoate chemical class, which functions by inhibiting the acetolactate synthase (ALS) enzyme in plants. This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and eventual death of susceptible weeds. This technical guide provides a comprehensive overview of the herbicidal activity spectrum of this compound in rice paddies, with a focus on its efficacy against key weed species. While much of the publicly available data involves this compound in combination with other active ingredients, this guide endeavors to delineate its specific contributions to weed management. The document includes a summary of available quantitative data, detailed experimental protocols for efficacy evaluation, and visualizations of the herbicide's mode of action and experimental workflows.

Introduction

Effective weed management is a critical component of successful rice cultivation, directly impacting crop yield and quality. This compound has emerged as a valuable tool for controlling a broad spectrum of weeds in rice paddies, including problematic grasses, sedges, and broadleaf species. Its mode of action, targeting the ALS enzyme, offers high efficacy at low application rates. This guide serves as a technical resource for researchers and professionals in the field of weed science and herbicide development, providing in-depth information on this compound's performance and the methodologies for its evaluation.

Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[1]. ALS is a crucial enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine[1]. This pathway is vital for plant growth and development but is absent in animals, making ALS an effective and selective target for herbicides[1].

The inhibition of ALS by this compound leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and cell division, primarily in the meristematic tissues of the plant[2]. The subsequent cessation of growth ultimately results in the death of the susceptible weed.

Herbicidal Activity Spectrum

This compound demonstrates a broad spectrum of activity against common weeds found in rice paddies. It is particularly effective against annual grasses, sedges, and some broadleaf weeds.

Target Weeds

Key weed species controlled by this compound, often in combination with other herbicides, include:

-

Grasses:

-

Barnyardgrass (Echinochloa crus-galli)

-

-

Sedges:

-

Cyperus difformis

-

Scirpus maritimus

-

-

Broadleaf Weeds:

-

Monochoria vaginalis

-

Quantitative Efficacy Data

The majority of available field trial data for this compound involves its use in combination with other herbicides, most notably Bensulfuron-methyl. These studies demonstrate excellent weed control efficiency.

| Target Weed(s) | Herbicide Combination | Application Rate (per ha) | Application Timing | Weed Control Efficiency (%) | Source |

| Mixed grasses, sedges, and broadleaf weeds | This compound + Bensulfuron-methyl | 450 ml | 9 Days After Transplanting (DAT) | Not specified, but resulted in significantly higher grain yield | |

| Cyperus difformis, Echinochloa crus-galli, Scirpus maritimus, Monochoria vaginalis | This compound + Bensulfuron-methyl | 207 ml a.i. | 1-2 leaf stage of weeds | Suppressed weed density and dry masses, increasing grain yield by over 30% compared to unweeded control |

Note: The lack of extensive public data on the standalone efficacy of this compound necessitates further research to fully characterize its individual herbicidal spectrum and dose-response relationships for specific weed species.

Experimental Protocols

The following protocols outline the general methodologies for conducting greenhouse and field trials to evaluate the efficacy of this compound.

Greenhouse Pot Experiment for Efficacy Evaluation

This protocol is designed to assess the dose-response of target weeds to this compound under controlled conditions.

Methodology:

-

Plant Material and Growth Conditions:

-

Collect seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis, Monochoria vaginalis).

-

Prepare a standardized soil mix (e.g., loam, sand, and peat in a 2:1:1 ratio) and sterilize it.

-

Fill plastic pots (e.g., 10 cm diameter) with the soil mix.

-

Sow a predetermined number of seeds of a single weed species per pot and cover lightly with soil.

-

Water the pots and place them in a greenhouse with controlled temperature (e.g., 28/22°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 12 hours).

-

Allow the weeds to grow to the 2-3 leaf stage.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to achieve the desired range of application rates (e.g., 0, 25, 50, 100, 200, 400 g a.i./ha). An untreated control (solvent only) must be included.

-

Apply the herbicide solutions as a foliar spray using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 300 L/ha).

-

-

Data Collection and Analysis:

-

Return the treated plants to the greenhouse.

-

Visually assess weed control or phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

-

At the final assessment, harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

-

Calculate the percent reduction in biomass compared to the untreated control.

-

Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate values such as GR50 (the dose required to reduce growth by 50%).

-

Field Trial for Efficacy and Crop Safety Evaluation

This protocol is for assessing the performance of this compound under real-world field conditions in a transplanted rice system.

Methodology:

-

Experimental Site and Design:

-

Select a field with a known history of infestation by the target weed species.

-

Prepare the land according to standard local practices for transplanted rice.

-

Lay out the experiment in a Randomized Complete Block Design (RCBD) with at least three replications.

-

Individual plot sizes should be adequate for representative sampling (e.g., 5m x 4m).

-

Transplant rice seedlings at the appropriate age and spacing.

-

-

Treatments and Application:

-

The treatments should include a range of this compound application rates, a weedy check (untreated), and a weed-free check (maintained by hand weeding).

-

Apply the herbicides at the specified timing, such as a certain number of days after transplanting (DAT) or at a specific weed growth stage, using a calibrated knapsack sprayer with a specific nozzle type to ensure uniform coverage.

-

-

Data Collection:

-

Weed Data: At selected intervals (e.g., 30 and 60 DAT), record weed density (number of individuals per species per unit area) and weed biomass (dry weight per unit area) from randomly placed quadrats within each plot.

-

Crop Phytotoxicity: Visually assess any injury to the rice plants at regular intervals after herbicide application, using a standardized rating scale.

-

Yield and Yield Components: At crop maturity, harvest the rice from a designated net plot area within each plot. Record grain yield, straw yield, and other relevant yield components (e.g., number of panicles per hill, number of grains per panicle, 1000-grain weight).

-

-

Data Analysis:

-

Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] * 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

-

Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

-

Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

-

Conclusion

This compound is an effective ALS-inhibiting herbicide with a broad spectrum of activity against key weeds in rice paddies. While it is often used in combination with other herbicides to enhance its spectrum and manage resistance, its core activity provides a strong foundation for weed control programs. The information and protocols presented in this guide offer a framework for researchers and professionals to further investigate and utilize this compound in the development of sustainable weed management strategies for rice production. Further research focusing on the standalone efficacy of this compound is crucial for a more complete understanding of its potential.

References

The Bioavailability and Uptake of Pyriftalid in Weeds: A Technical Overview

A notable scarcity of publicly available research currently limits a detailed quantitative analysis of Pyriftalid's bioavailability and uptake in specific weed species. This technical guide, therefore, synthesizes the available information on this compound and supplements it with established principles of herbicide uptake, translocation, and the mechanism of action for acetohydroxyacid synthase (AHAS) inhibitors to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound is a herbicide primarily used for controlling grass weeds in rice cultivation. Its mode of action is the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition ultimately leads to the cessation of growth and death of susceptible weeds. Available information indicates that this compound is predominantly taken up by the roots of the plant from the soil.

General Principles of Herbicide Bioavailability and Uptake

The journey of a soil-applied herbicide like this compound from the environment into the plant is a complex process governed by various factors. The bioavailability of the herbicide in the soil solution is influenced by its physicochemical properties, soil composition (organic matter, clay content), and environmental conditions (pH, moisture). Once in the soil solution, the herbicide can be absorbed by the plant roots, primarily through passive diffusion driven by the concentration gradient between the soil water and the root cells.

Experimental Protocols for Herbicide Uptake and Translocation

Table 1: General Experimental Protocols for Herbicide Uptake and Translocation Studies

| Experimental Stage | Methodology | Details |

| Plant Material | Weed Species Cultivation | Weeds of interest (e.g., Echinochloa crus-galli) are grown from seed in a controlled environment (greenhouse or growth chamber) in pots containing a defined soil type or hydroponic solution. |

| Herbicide Application | Root Application | A known concentration of the herbicide (often radiolabeled for tracking) is applied to the soil or nutrient solution. |

| Foliar Application | For comparative studies, a defined amount of herbicide can be applied to a specific leaf surface to assess foliar uptake and subsequent translocation. | |

| Uptake and Translocation Measurement | Timed Harvest | Plants are harvested at various time points after herbicide application (e.g., 6, 12, 24, 48, 72 hours). |

| Sample Sectioning | Harvested plants are separated into different parts: roots, shoots (stems and leaves), and sometimes further dissected into individual leaves or meristematic regions. | |

| Quantification | The concentration of the herbicide in each plant part is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds). | |

| Data Analysis | Uptake Calculation | The amount of herbicide absorbed is calculated as a percentage of the total amount applied. |

| Translocation Assessment | The distribution of the herbicide within the plant is expressed as the percentage of the total absorbed herbicide found in each plant part. |

Visualization of Key Processes

To conceptualize the processes involved in this compound's action, the following diagrams illustrate a general experimental workflow for a herbicide uptake study and the established signaling pathway for AHAS-inhibiting herbicides.

Caption: A generalized workflow for studying herbicide uptake in weed species.

Caption: The inhibitory effect of this compound on the AHAS enzyme.

Future Research Directions

The lack of specific data on this compound highlights a critical knowledge gap. Future research should focus on:

-

Quantitative Uptake and Translocation Studies: Utilizing radiolabeled this compound to determine its absorption rates, translocation patterns, and accumulation in various weed species, particularly economically important ones like Echinochloa spp.

-

Bioavailability in Different Soil Types: Investigating how soil properties affect the availability of this compound for root uptake.

-

Metabolism Studies: Identifying the metabolic fate of this compound within different weed species to understand potential mechanisms of resistance.

-

Comparative Studies: Comparing the uptake and efficacy of this compound with other AHAS-inhibiting herbicides to better understand its relative performance.

By addressing these research areas, a more comprehensive understanding of this compound's bioavailability and uptake can be achieved, leading to more effective and sustainable weed management strategies.

Pyriftalid's Mode of Action as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a potent herbicide that belongs to the pyrimidinyl(thio)benzoate class of acetolactate synthase (ALS) inhibitors. Its herbicidal efficacy stems from the targeted inhibition of acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the mode of action of this compound, detailing its biochemical mechanism, and presenting relevant data and experimental methodologies. A key distinction is made to clarify that the "ALS" enzyme has no relation to Amyotrophic Lateral Sclerosis, the neurodegenerative disease.

Introduction: The Role of Acetolactate Synthase

Acetolactate synthase is a vital enzyme found in plants, bacteria, fungi, and archaea, but not in animals.[1] This exclusivity makes it an ideal target for the development of selective herbicides. ALS catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] These amino acids are fundamental building blocks for protein synthesis and are crucial for plant growth and development. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and ultimately, plant death.[2] this compound is primarily absorbed by the roots and translocated to the growing points of the plant where ALS activity is highest.

Biochemical Pathway and this compound's Mechanism of Inhibition

The biosynthesis of branched-chain amino acids is a multi-step enzymatic pathway. This compound acts as a non-competitive inhibitor of ALS. This means it does not bind to the active site of the enzyme where the substrate (pyruvate or α-ketobutyrate) binds. Instead, it binds to a separate regulatory site on the enzyme.[3] This binding event induces a conformational change in the enzyme's structure, which in turn reduces the enzyme's affinity for its natural substrates, thereby inhibiting its catalytic activity.

Quantitative Analysis of ALS Inhibition

| Herbicide Class | Herbicide Example | Target Organism | IC50 Value | Ki Value | Reference |

| Pyrimidinyl Benzoate | Bispyribac-sodium | Rice | Not Reported | Not Reported | [4] |

| Pyrimidinyl Benzoate | Pyrithiobac-sodium | Cotton | Not Reported | Not Reported | |

| Sulfonylurea | Chlorsulfuron | Pisum sativum | 18-36 nM | Not Reported | |

| Imidazolinone | Imazapic | Brassica napus | 1.32 µM / 3.70 µM | Not Reported |

Table 1. Reported IC50 and Ki values for various ALS-inhibiting herbicides. Data specific to this compound is not publicly available.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on ALS activity, which can be adapted to determine IC50 values.

Methodology:

-

Enzyme Extraction: Homogenize young, actively growing plant tissue in a suitable extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, substrate (pyruvate), and necessary cofactors (MgCl2, thiamine pyrophosphate, and FAD).

-

Inhibition Assay: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent) to the tubes. A control group should receive only the solvent.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme extract to each tube. Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding acid (e.g., H2SO4). Heat the samples to facilitate the decarboxylation of the product, acetolactate, to acetoin. Add creatine and α-naphthol and incubate to allow for color development.

-

Data Analysis: Measure the absorbance of the colored product using a spectrophotometer. Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a general method to assess the herbicidal efficacy of this compound on whole plants.

Methodology:

-

Plant Growth: Grow a susceptible plant species in pots containing a standardized, herbicide-free soil medium under controlled environmental conditions (e.g., greenhouse).

-

Herbicide Application: Once the plants have reached a specific growth stage (e.g., 2-3 true leaves), apply different concentrations of this compound. The application can be a foliar spray or a soil drench, depending on the desired experimental conditions. A control group should be treated with the formulation blank (without this compound).

-

Evaluation: Maintain the treated plants in the controlled environment for a period of 2-3 weeks.

-

Data Analysis: Analyze the biomass data to determine the dose of this compound required to cause a 50% reduction in plant growth (GR50).

Conclusion

This compound is an effective herbicide that functions through the non-competitive inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its mode of action provides a selective means of weed control. While specific quantitative data on its inhibitory constants are not widely published, the methodologies outlined in this guide provide a framework for researchers to conduct their own assessments of this compound and other ALS-inhibiting herbicides. Further research to elucidate the precise binding interactions of this compound with the ALS enzyme could aid in the development of new and more effective herbicides and in managing the evolution of herbicide resistance.

References

- 1. PYRIMIDINYL CARBOXY HERBICIDE – PoisonSense [poisonsense.co.ke]

- 2. Action Mechanism of Pyrimidinyl Carboxy Herbicides | Semantic Scholar [semanticscholar.org]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

Toxicological Profile of Pyriftalid on Non-Target Organisms: An In-depth Technical Guide

Disclaimer: Publicly available toxicological data for the herbicide Pyriftalid on non-target organisms is limited. This guide summarizes the available information and, where data is absent, provides information on a structurally similar compound, Bispyribac-sodium, for comparative purposes. This "read-across" approach offers a potential estimation of toxicity, but it should be interpreted with caution as the toxicological profiles of the two compounds may differ. Furthermore, as specific experimental protocols for this compound studies are not available, this guide details standardized OECD guidelines for ecotoxicological testing.

Introduction to this compound

This compound is a pyrimidinyl(thio)benzoate herbicide used for the control of grass weeds in rice cultivation. Its primary mode of action in target plants is the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids. This enzyme is not present in animals, suggesting that the toxic effects observed in non-target animal species are likely due to off-target mechanisms. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is suspected of causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects[1].

Quantitative Toxicological Data

Due to the scarcity of data for this compound, the following tables include data for both this compound where available, and its structural analog, Bispyribac-sodium, for a comparative toxicological overview.

Aquatic Organisms

This compound is recognized as posing a high risk to aquatic invertebrates[2].

| Species | Substance | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | This compound | 48 hours | EC50 | 0.12 | AERU Factsheet |

| Daphnia magna (Water Flea) | Bispyribac-sodium | 48 hours | LC50 | >100 | [3][4] |

| Oncorhynchus mykiss (Rainbow Trout) | Bispyribac-sodium | 96 hours | LC50 | >100 | [3] |

| Lepomis macrochirus (Bluegill Sunfish) | Bispyribac-sodium | 96 hours | LC50 | >100 | |

| Sheepshead Minnow | Bispyribac-sodium | 96 hours | LC50 | >100 | |

| Mysid Shrimp | Bispyribac-sodium | 96 hours | LC50 | >100 | |

| Green Algae | Bispyribac-sodium | 96 hours | EC50 | 0.28 | |

| Blue-green Algae | Bispyribac-sodium | 120 hours | EC50 | >1.0 |

Avian Species

This compound is described as being moderately toxic to birds.

| Species | Substance | Endpoint | Value (mg/kg bw) | Reference |

| Colinus virginianus (Bobwhite Quail) | Bispyribac-sodium | Acute Oral LD50 | >2250 | |

| Colinus virginianus (Bobwhite Quail) | Bispyribac-sodium | Dietary LC50 | >5620 ppm | |

| Anas platyrhynchos (Mallard Duck) | Bispyribac-sodium | Dietary LC50 | >5620 ppm |

Terrestrial Invertebrates

| Species | Substance | Exposure Duration | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | This compound | 48 hours | Acute Contact LD50 | >100 µ g/bee | AERU Factsheet |

| Apis mellifera (Honeybee) | Bispyribac-sodium | 48 hours | Acute Contact LD50 | >200 µ g/bee | |

| Eisenia fetida (Earthworm) | Bispyribac-sodium | 14 days | LC50 | >1000 mg/kg soil |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. Therefore, this section outlines the standardized OECD guidelines that are typically followed for such assessments.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute toxicity of a substance to fish.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to the test substance in water for a 96-hour period. A static, semi-static, or flow-through system can be used. At least five concentrations of the test substance, arranged in a geometric series, are used.

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Avian Toxicity Testing

OECD 205: Avian Dietary Toxicity Test

This test is designed to determine the toxicity of a substance when administered to birds in their diet.

-

Test Species: Recommended species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. At least five different concentrations are tested.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Endpoint: The main endpoint is the LC50, the concentration in the diet that is lethal to 50% of the birds.

Terrestrial Invertebrate Toxicity Testing

OECD 207: Earthworm, Acute Toxicity Test

This guideline describes a method to assess the acute toxicity of substances to earthworms.

-

Test Species: Eisenia fetida or Eisenia andrei are commonly used.

-

Procedure: The test involves two phases: a preliminary filter paper contact test and a definitive artificial soil test. In the soil test, adult earthworms are kept in a defined artificial soil that has been treated with the test substance. The exposure duration is 14 days.

-

Observations: Mortality and changes in body weight are assessed at 7 and 14 days.

-

Endpoint: The primary endpoint is the LC50, the concentration in the soil that is lethal to 50% of the earthworms.

OECD 213 (Acute Oral Toxicity) & 214 (Acute Contact Toxicity) for Honeybees

These guidelines outline methods for determining the acute toxicity of substances to honeybees.

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

-

Contact Toxicity (OECD 214): The test substance is applied directly to the dorsal thorax of the bees.

-

Procedure: For both tests, a range of doses is administered to groups of bees. The observation period is typically 48 to 96 hours.

-

Observations: Mortality and any sublethal effects are recorded at specified intervals.

-

Endpoint: The LD50 (median lethal dose), the dose that is lethal to 50% of the bees, is calculated.

Visualizations

Signaling Pathways and Experimental Workflows

As the specific signaling pathway for this compound's toxicity in non-target organisms is not well-defined, a generalized pathway of pesticide-induced oxidative stress in fish is presented. Additionally, a generic workflow for the ecotoxicological risk assessment of pesticides is provided.

References

Environmental fate and degradation of Pyriftalid in soil

An In-depth Technical Guide on the Environmental Fate and Degradation of Pyriftalid in Soil

Disclaimer: Publicly available scientific literature and regulatory summaries on the environmental fate and degradation of this compound are limited. Consequently, this guide synthesizes the available information and supplements it with generalized experimental protocols and representative data for similar non-persistent herbicides to provide a comprehensive overview for research and drug development professionals. The degradation pathways and quantitative data presented should be considered illustrative in the absence of specific, publicly available studies on this compound.

Introduction

This compound, identified by the code CGA 279233, is a herbicide used for controlling grass weeds, primarily in rice cultivation.[1] It belongs to the pyrimidinylthio-benzoate class of herbicides. Understanding the environmental fate and degradation of this compound in soil is crucial for assessing its potential environmental impact, including its persistence, mobility, and the formation of any significant metabolites. This technical guide provides a detailed overview of these aspects, intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

This compound functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants.[1] Its efficacy as a herbicide is intrinsically linked to its behavior and persistence in the soil environment.

Physicochemical and Environmental Fate Properties

While specific quantitative data from peer-reviewed studies are sparse, general properties of this compound have been reported. It is characterized by low aqueous solubility and is considered semi-volatile.[1] Available information suggests that this compound is not persistent in soil systems.[1]

Table 1: Summary of Known Environmental Fate Characteristics of this compound

| Property | Value/Description | Reference |

| Persistence in Soil | Non-persistent | [1] |

| Aqueous Solubility | Low | |

| Volatility | Semi-volatile | |

| Bioaccumulation Potential | High |

Table 2: Illustrative Quantitative Data for a Representative Non-Persistent Herbicide

The following data are not specific to this compound but are representative of a non-persistent herbicide and are provided for comparative and illustrative purposes.

| Parameter | Typical Value Range | Conditions |

| Soil Aerobic Metabolism DT50 | 15 - 45 days | 20-25°C, 40-60% Maximum Water Holding Capacity |

| Hydrolysis DT50 (pH 7) | Stable (> 30 days) | 25°C |

| Aqueous Photolysis DT50 | 1 - 10 days | Continuous irradiation, pH 7 |

| Soil Photolysis DT50 | 10 - 30 days | Continuous irradiation |

| Soil Adsorption Koc | 200 - 800 L/kg | - |

Degradation Pathways in Soil

The degradation of this compound in soil is expected to occur through a combination of biotic (microbial) and abiotic (hydrolysis, photolysis) processes. Given its chemical structure, key transformation pathways can be postulated.

Putative Degradation Pathway

The this compound molecule contains ester and thioether linkages, which are susceptible to cleavage. Microbial degradation is likely the primary dissipation route in soil. Hydrolysis of the ester linkage would be a key initial step, leading to the formation of two primary metabolites. Further degradation of these initial products would then proceed, likely involving hydroxylation, cleavage of the pyrimidine ring, and eventual mineralization to carbon dioxide.

References

Pyriftalid: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriftalid is a post-emergence herbicide that has demonstrated efficacy in controlling a variety of weeds, particularly in rice cultivation.[1] Developed initially by LG Chemical Ltd., Korea, and identified by the reference CGA 279233, it belongs to the pyrimidinylthio-benzoate class of herbicides.[2] Its mode of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

Discovery and Development History

The development of synthetic pesticides saw a significant surge in the 1940s.[2] Within this context, acetolactate synthase (ALS) inhibitors emerged as a prominent class of herbicides in the early 1980s, valued for their high crop selectivity, low application rates, and favorable toxicological profiles.[2] this compound was developed by LG Chemical Ltd. in Korea for the post-emergence control of weeds in rice fields.[2] The technical grade of this compound is an isomeric mixture, as the molecule possesses chirality.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity stems from its function as an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the initial step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. This metabolic pathway is essential for plants, bacteria, algae, and fungi, but is absent in animals, making ALS an effective and selective target for herbicides.

By inhibiting ALS, this compound disrupts the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of the weed. ALS inhibitors are absorbed by both the roots and foliage and are translocated to the growing points of the plant where ALS activity is highest.

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in plants and the point of inhibition by this compound.

Caption: Branched-chain amino acid biosynthesis pathway and this compound's point of inhibition.

Quantitative Data

Herbicidal Efficacy

| Weed Species | Herbicide Combination | Application Rate | Efficacy | Crop | Reference |

| Grassy and non-grassy weeds | This compound + Bensulfuron Methyl | 450 ml/ha at 9 DAT | High | Transplanted Summer Rice | |

| Echinochloa crus-galli, Cyperus difformis, Scirpus maritimus, Monochoria vaginalis | This compound + Bensulfuron methyl | 207 ml a.i. ha-1 | >30% yield increase vs unweeded control | Transplanted Rice |

Toxicological Profile

The toxicological data for this compound indicates a low level of acute toxicity.

| Parameter | Species | Route | Value | Classification | Reference |

| Acute Oral LD50 | Rat | Oral | >5000 mg/kg | Slightly toxic | |

| Acute Dermal LD50 | Rabbit | Dermal | >2000 mg/kg | Slightly toxic | |

| Chronic Toxicity (NOAEL) for Pyridate* | Rat | Oral | 10.8 mg/kg/day | - |

Note: The chronic toxicity data (NOAEL) is for Pyridate, a structurally related herbicide, and is provided here as an estimate in the absence of specific data for this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a focus on improving efficiency and safety. A concise and efficient process starts from 3-nitrophthalic acid and involves the direct introduction of a mercapto group by substituting a nitro group using sodium sulfide and elemental sulfur. This method avoids hazardous catalytic reduction and diazotization reactions. The overall yield reported for a five-step synthesis is 68% with a purity of 99.88%.

A detailed experimental protocol for a key step in an alternative synthesis is provided below:

Synthesis of 7,7′-Disulfanediylbis(3-methylisobenzofuran-1(3H)-one) (4)

-

To a reaction vessel, add compound 3 (15.00 g, 77.7 mmol), triethylamine (75 g), potassium thioacetate 6 (10.47 g, 91.6 mmol), and tetrabutylammonium bromide (0.75 g, 2.3 mmol).

-

Heat the reaction mixture sequentially at 50°C for 2 hours, 60°C for 2 hours, and 80°C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1, v/v).

-

After the reaction is complete, evaporate the solvent under vacuum.

-

To the residue, add dichloromethane (300 g) and water (150 g).

-

Separate the organic layer, wash it three times with water (150 g each), and dry it with sodium sulfate.

-

Filter the solution and evaporate the solvent under vacuum to yield a brown solid (14.2 g).

-

Reslurry the crude product in ethyl acetate (70 g) at ambient temperature for 2 hours.

-

Collect the product by filtration, wash with ethyl acetate, and dry under vacuum to obtain the desired compound 4 as a yellow solid (10.4 g, 75% yield) with a purity of 96%.

Caption: Workflow for the synthesis of a key this compound intermediate.

Acetolactate Synthase (ALS) Inhibition Assay (General Protocol)

This protocol is a general guideline for determining the inhibitory activity of a compound against ALS.

-

Enzyme Extraction: Extract the ALS enzyme from young, actively growing plant tissue (e.g., shoots of a susceptible weed species) by homogenizing the tissue in an extraction buffer.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, reaction buffer, and cofactors (e.g., thiamine pyrophosphate, MgCl2, FAD).

-

Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Stop the reaction by adding acid (e.g., H2SO4). The acid also facilitates the conversion of the reaction product (acetolactate) to acetoin.

-

Add creatine and α-naphthol to the mixture and incubate to allow for color development.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Caption: General workflow for an in vitro ALS inhibition assay.

Whole-Plant Herbicide Efficacy Assay (General Protocol)

This protocol provides a general framework for assessing the herbicidal efficacy of this compound on target weed species.

-

Plant Growth:

-

Sow seeds of the target weed species (e.g., Echinochloa crus-galli) and a tolerant crop species (e.g., rice) in pots containing a suitable growing medium.

-

Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized conditions for temperature, light, and humidity.

-

-

Herbicide Application:

-

At a specific growth stage of the weeds (e.g., 2-3 leaf stage), apply this compound at a range of doses.

-

Include an untreated control group for comparison.

-

Apply the herbicide using a calibrated sprayer to ensure uniform coverage.

-

-

Evaluation:

-

At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

-

At the end of the experiment, harvest the above-ground biomass of the plants and determine the fresh and/or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each dose relative to the untreated control.

-

Plot the percentage of growth reduction against the herbicide dose.

-

Determine the ED50 value (the effective dose that causes a 50% reduction in plant growth) from the dose-response curve.

-

Conclusion

This compound is a valuable tool in weed management, particularly for rice cultivation, owing to its effective inhibition of the ALS enzyme, a target not present in animals. Its development history, from its origins at LG Chemical Ltd., reflects the ongoing innovation in the field of synthetic herbicides. The synthesis of this compound has been optimized to improve safety and efficiency. While more specific quantitative data on its standalone efficacy and a detailed public development timeline would be beneficial, the available information clearly establishes its mechanism of action and provides a strong basis for its application in agriculture. Further research could focus on elucidating the molecular interactions between this compound and the ALS enzyme from various weed species to better understand and manage the potential for herbicide resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyriftalid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of the herbicide Pyriftalid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for the quantification of this compound in various sample matrices, particularly in agricultural and environmental samples. This document provides the necessary chromatographic conditions, sample preparation procedures, and expected performance characteristics. The protocols are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Introduction

This compound is a herbicide used for the control of grass weeds in rice cultivation.[1] Its mode of action involves the inhibition of amino acid biosynthesis in target weeds. The monitoring of this compound residues in environmental samples and agricultural products is crucial to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of pesticide residues due to its sensitivity, specificity, and versatility.[2] This application note outlines a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of this compound. Based on available LC-MS data for this compound, a C18 column is suitable for its analysis.[3] The following conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | TSKgel ODS-100S (C18), 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (A UV scan of a this compound standard is recommended to determine the optimal wavelength) |

| Expected Retention Time | Approximately 14-15 minutes[3] |

Method Validation Parameters (Typical)

The following table summarizes the typical performance characteristics that should be evaluated during the validation of this analytical method. The values provided are indicative for pesticide residue analysis and must be experimentally determined.

| Parameter | Typical Range/Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.05 mg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/L |

| Accuracy (Recovery) | 80 - 120% |

| Precision (RSD%) | < 15% |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to concentrations ranging from 0.1 mg/L to 10 mg/L. These solutions will be used to construct the calibration curve.

Sample Preparation (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Weigh 10 g of a representative homogenized rice sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

Visualizations

Caption: Workflow for this compound analysis.

References

Application Note: Determination of Pyriftalid Residues in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Pyriftalid in environmental samples, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including extraction and clean-up, followed by optimized GC-MS conditions for the selective detection and quantification of this compound. This method is intended for use by researchers, scientists, and professionals in the fields of environmental monitoring and drug development.

Introduction

This compound is a herbicide used for the control of various weeds.[1] Its presence and persistence in the environment are of increasing concern, necessitating reliable analytical methods for its detection at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable technique for the analysis of semi-volatile compounds like this compound in complex matrices.[1] This document provides a comprehensive protocol for the analysis of this compound, from sample collection to data interpretation.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one | [2] |

| Molecular Formula | C₁₅H₁₄N₂O₄S | [2] |

| Molecular Weight | 318.3 g/mol | [1] |

| CAS Number | 135186-78-6 |

Experimental Protocol

Sample Preparation

1.1. Water Samples (Solid-Phase Extraction - SPE)

-

Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended particles.

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained this compound from the cartridge with 10 mL of ethyl acetate.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

1.2. Soil and Sediment Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Homogenization: Homogenize 10 g of the soil/sediment sample. For dry samples, add an appropriate amount of water to achieve hydration.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Final Extract: Transfer the cleaned supernatant into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

2.1. Instrumentation

A gas chromatograph equipped with a mass selective detector is used for the analysis.

2.2. GC-MS Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of a this compound standard. Suggested ions could include the molecular ion and major fragment ions. |

Calibration and Quantification

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) at concentrations ranging from 10 to 500 ng/mL. Inject the standards into the GC-MS system and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical validation data for the described method. Actual performance characteristics should be determined in the laboratory.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg (Soil), 1 ng/L (Water) |

| Limit of Quantification (LOQ) | 1.5 µg/kg (Soil), 3 ng/L (Water) |

| Recovery (at 10 µg/kg and 100 µg/kg) | 85-110% |

| Relative Standard Deviation (RSD) | < 15% |

Workflow Diagram

Caption: Workflow for this compound analysis by GC-MS.

Signaling Pathway (Mode of Action)

This compound is an inhibitor of the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. Disruption of this pathway leads to the cessation of cell division and ultimately plant death.

Caption: Inhibition of AHAS by this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound residues in environmental matrices. The sample preparation procedures are effective in removing matrix interferences, and the GC-MS conditions are optimized for the selective analysis of the target compound. This method can be readily implemented in analytical laboratories for routine monitoring of this compound contamination.

References

Application Notes and Protocols for Pyriftalid in Weed Control Research for Echinochloa crus-galli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyriftalid in the control of Echinochloa crus-galli (barnyard grass), a prevalent and problematic weed in rice cultivation. This document includes details on its mechanism of action, and generalized experimental protocols for efficacy testing, and is supplemented with diagrams to illustrate key pathways and workflows.

Introduction to this compound

This compound is a broad-spectrum herbicide specifically developed for use in rice paddies.[1][2] It is effective for the post-emergence control of various weeds, including grassy weeds like Echinochloa crus-galli, as well as some sedges and broadleaf weeds.[2][3][4] The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound disrupts protein and DNA synthesis, ultimately leading to the death of susceptible weeds. Due to its targeted action on a pathway absent in animals, it is an attractive option for selective weed control.

Data Presentation

To facilitate future research and ensure data comparability, a standardized table for presenting such quantitative data is proposed below. Researchers are encouraged to populate this table with their findings.

Table 1: Efficacy of this compound on Echinochloa crus-galli

| Herbicide | Application Rate (g a.i./ha) | Growth Stage of E. crus-galli | Parameter | Value | Confidence Interval (95%) | Reference |

| This compound | e.g., 0, 10, 20, 40, 80, 160 | e.g., 2-3 leaf stage | GR₅₀ (g a.i./ha) | [Insert Value] | [Insert Value] | [Your Study] |

| This compound | e.g., 0, 10, 20, 40, 80, 160 | e.g., 2-3 leaf stage | LD₅₀ (g a.i./ha) | [Insert Value] | [Insert Value] | [Your Study] |

| This compound | e.g., 0, 10, 20, 40, 80, 160 | e.g., 4-5 leaf stage | Biomass Reduction (%) | [Insert Value] | [Insert Value] | [Your Study] |

This table is a template for researchers to present their data. No specific values for this compound alone were found in the provided search results.

Experimental Protocols

The following is a detailed, generalized protocol for a whole-plant dose-response bioassay to determine the efficacy of this compound on Echinochloa crus-galli. This protocol is adapted from standard methodologies for herbicide testing.

Objective: To determine the dose-response of Echinochloa crus-galli to this compound and calculate the GR₅₀ and LD₅₀ values.

Materials:

-

Echinochloa crus-galli seeds (susceptible biotype)

-

This compound formulation (e.g., suspension concentrate)

-

Pots (e.g., 12 cm diameter)

-

Potting medium (e.g., loam soil)

-

Controlled environment growth chamber or greenhouse

-

Herbicide sprayer with a calibrated nozzle

-

Analytical balance

-

Drying oven

Methodology:

-

Plant Material and Growth Conditions:

-

Fill pots with a loam soil potting medium.

-

Sow approximately 20 Echinochloa crus-galli seeds per pot.

-

Place the pots in a controlled environment (e.g., 32/24°C day/night temperature, 12-hour photoperiod, 60% relative humidity).

-

Water the pots as needed to maintain adequate soil moisture.

-

After emergence, thin the seedlings to a uniform number per pot (e.g., 15 seedlings).

-

-

Herbicide Application:

-

Conduct the herbicide application when the Echinochloa crus-galli seedlings have reached the 2-3 leaf stage.

-

Prepare a stock solution of this compound and then create a series of dilutions to achieve the desired application rates. A suggested range of rates for a dose-response study could be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

-

Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage.

-

Include an untreated control group (sprayed with water only) for comparison.

-

Each treatment, including the control, should be replicated at least three times.

-

-

Post-Treatment Care and Data Collection:

-

After treatment, return the pots to the controlled environment.

-

Observe the plants for visual signs of injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At 21 days after treatment, determine the survival rate for each pot to calculate the LD₅₀.

-

Harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at a constant temperature (e.g., 80°C) for 48 hours and then record the dry weight.

-

-

Data Analysis:

-

Calculate the percent reduction in biomass relative to the untreated control.

-

Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic model) on the biomass and survival data to determine the GR₅₀ and LD₅₀ values.

-

Mandatory Visualizations

Diagram 1: Signaling Pathway of this compound as an ALS Inhibitor

Caption: Mode of action of this compound, an ALS inhibitor.

Diagram 2: Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for dose-response bioassay.

References

- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mode of action of herbicidal ALS-inhibitors on acetolactate synthase from green plant cell cultures, yeast, and Escherichia coli [agris.fao.org]

Application Notes and Protocols for Pyriftalid Dose-Response Studies on Weed Biotypes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of dose-response studies for the herbicide Pyriftalid, focusing on its efficacy against different weed biotypes. The provided protocols and data serve as a guide for researchers investigating herbicide resistance and developing new weed management strategies.

Introduction